molecular formula C7H11N3 B2499516 4,5,6,7-tetrahydro-1H-indazol-7-amine CAS No. 955406-45-8

4,5,6,7-tetrahydro-1H-indazol-7-amine

Cat. No.: B2499516
CAS No.: 955406-45-8
M. Wt: 137.186
InChI Key: WOALOICTMCSWHN-UHFFFAOYSA-N
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Description

Significance of the Indazole and Tetrahydroindazole (B12648868) Scaffold in Heterocyclic Chemistry

The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its prevalence in a multitude of compounds exhibiting a broad spectrum of biological and pharmacological activities. pnrjournal.com The versatility of the indazole nucleus allows it to serve as a foundational structure for drugs targeting various diseases. pnrjournal.com

The partially saturated version, the 4,5,6,7-tetrahydroindazole scaffold, retains significant biological relevance. This core is utilized in the development of highly potent and selective ligands for biological targets, including kinase inhibitors and receptor modulators. The three-dimensional structure imparted by the non-aromatic cyclohexene ring provides a different spatial arrangement for substituents compared to the flat indazole core, enabling more specific interactions with protein binding sites. The development of monocarbonyl analogs of curcumin into tetrahydro-indazole structures, for example, has yielded compounds with good antioxidant and antitumor properties. japsonline.com

Overview of Aminated Tetrahydroindazole Derivatives in Scientific Inquiry

The introduction of an amine (-NH2) group onto the tetrahydroindazole scaffold is a key strategy in medicinal chemistry to modulate a compound's properties and biological activity. Aminated derivatives are a significant area of scientific inquiry, as the amino group can serve as a crucial pharmacophore, a handle for further chemical derivatization, or a means to improve physicochemical properties like solubility.

Research into aminated tetrahydroindazoles has yielded several classes of biologically active molecules:

7-Amino Derivatives: Scientific studies have been conducted on the chiral resolution of racemic 7-amino-1-aryl-4,5,6,7-tetrahydro-indazol-4-ones. researchgate.net This work highlights the stereochemical importance of the amino group at the 7-position and its role as a precursor for further functionalization, such as conversion to azides for use in cycloaddition reactions. researchgate.net

5-Amino Derivatives: In a different line of research, a series of 5-amino-substituted tetrahydroindazole compounds were synthesized and evaluated as potent and selective ligands for the sigma-2 receptor, which is implicated in central nervous system disorders and cancer. nih.gov

3-Amino Derivatives: The 3-aminoindazole moiety is another well-studied pharmacophore, though less information is available on its saturated tetrahydro- variants.

These examples underscore the scientific interest in exploring how the position and substitution of an amine group on the tetrahydroindazole framework can lead to the discovery of novel therapeutic agents.

Scope and Research Focus of the Outline on the Chemical Compound

Given the limited specific data on 4,5,6,7-tetrahydro-1H-indazol-7-amine, the focus of this article is to provide a comprehensive overview based on the established significance of its structural components. The scope is therefore centered on elucidating the potential scientific value and research context of this specific molecule by examining:

The foundational importance of the indazole and tetrahydroindazole scaffolds in heterocyclic chemistry.

The documented role and investigation of aminated tetrahydroindazole derivatives in scientific research.

By exploring the chemistry and biological activity of closely related analogues, this article aims to construct a scientifically grounded perspective on the title compound and its potential as a building block in medicinal chemistry and drug discovery.

Data Tables

Table 1: Physicochemical Properties of the Parent Scaffold: 4,5,6,7-Tetrahydro-1H-indazole

PropertyValueSource(s)
CAS Number 2305-79-5 nih.govchemsynthesis.com
Molecular Formula C₇H₁₀N₂ nih.govchemsynthesis.com
Molecular Weight 122.17 g/mol nih.govchemsynthesis.com
Melting Point 80-84 °C chemsynthesis.com
Boiling Point 140-142 °C (at 2 mmHg) chemsynthesis.com

Table 2: Examples of Aminated Tetrahydroindazole Derivatives in Research

Derivative ClassPosition of AmineResearch ContextKey FindingsSource(s)
7-Amino-tetrahydroindazol-4-ones7Chiral resolution and synthetic transformationsSuccessful separation of enantiomers; amine group used as a synthetic handle for further reactions. researchgate.net
5-Amino-tetrahydroindazole-3-carboxamides5Development of sigma-2 receptor ligandsMedicinal chemistry optimization led to potent and selective ligands for a key biological target. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-3-1-2-5-4-9-10-7(5)6/h4,6H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOALOICTMCSWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 4,5,6,7 Tetrahydro 1h Indazol 7 Amine Derivatives

Functional Group Interconversions on the Amino Moiety

The primary amino group at the 7-position of the tetrahydroindazole (B12648868) ring is a key site for synthetic elaboration, readily undergoing reactions such as acylation, amidation, alkylation, and arylation to introduce a variety of substituents.

The primary amine functionality of 4,5,6,7-tetrahydro-1H-indazol-7-amine can be readily acylated or amidated to form the corresponding amides. These reactions are fundamental in medicinal chemistry for introducing functionalities that can modulate the biological activity and physicochemical properties of the parent molecule.

Acylation with Acyl Halides: A straightforward method for acylation involves the reaction of the amine with an acyl chloride or bromide in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA). The base serves to neutralize the hydrohalic acid byproduct generated during the reaction.

Amidation using Coupling Reagents: For the coupling of carboxylic acids to the amino group, a wide array of modern coupling reagents can be employed to facilitate amide bond formation under mild conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are effective in activating the carboxylic acid for nucleophilic attack by the amine. Other phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium-based reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) also provide high yields of the desired amides. luxembourg-bio.comuantwerpen.beluxembourg-bio.com These methods are particularly useful for coupling sensitive or complex carboxylic acids.

Table 1: Examples of Acylation and Amidation Reactions

Reagent Conditions Product
Acetyl chloride Triethylamine, Dichloromethane, 0 °C to rt N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)acetamide
Benzoic acid EDC, HOBt, DMF, rt N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)benzamide
Propionic acid HBTU, DIPEA, Acetonitrile, rt N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)propionamide

The introduction of alkyl and aryl groups onto the amino nitrogen can significantly influence the steric and electronic properties of the molecule.

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through various N-alkylation strategies. Reductive amination offers a controlled method for mono-alkylation, involving the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. harvard.edu Direct alkylation with alkyl halides can also be employed, often in the presence of a base to scavenge the acid byproduct, though this method can sometimes lead to overalkylation. researchgate.net A more modern and efficient approach is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where a primary alcohol serves as the alkylating agent in the presence of a transition metal catalyst, such as iridium or ruthenium complexes. rsc.org This method is highly atom-economical, with water being the only byproduct. nih.govresearchgate.net

N-Arylation: The formation of a C(aryl)-N bond can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orglibretexts.org This reaction allows for the coupling of the primary amine with a wide range of aryl halides (bromides, iodides) or triflates in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgresearchgate.netorganic-chemistry.org The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates.

Table 2: Examples of Alkylation and Arylation Reactions

Reagent(s) Conditions Product
Acetaldehyde, Sodium triacetoxyborohydride Dichloroethane, Acetic acid, rt N-ethyl-4,5,6,7-tetrahydro-1H-indazol-7-amine
Benzyl alcohol, [IrCl(cod)(NHC)] Toluene, 110 °C N-benzyl-4,5,6,7-tetrahydro-1H-indazol-7-amine
Bromobenzene, Pd₂(dba)₃, BINAP, NaOtBu Toluene, 100 °C N-phenyl-4,5,6,7-tetrahydro-1H-indazol-7-amine

Modifications of the Tetrahydroindazole Ring System

The tetrahydroindazole scaffold itself can be chemically modified to introduce further structural diversity. This can be achieved through cross-coupling reactions on halogenated derivatives, reduction of incorporated functionalities, or by constructing additional fused ring systems.

To perform cross-coupling reactions on the tetrahydroindazole ring, a handle such as a halogen or a triflate group is required. Assuming the synthesis of a bromo-substituted this compound derivative is feasible, a variety of carbon-carbon bond-forming reactions can be envisioned.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govrsc.org For instance, a bromo-substituted tetrahydroindazole could be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to introduce new substituents onto the ring. researchgate.netnih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with a halide or triflate, also catalyzed by palladium. wikipedia.orgmsu.eduresearchgate.netlookchem.com This reaction is known for its tolerance of a wide range of functional groups. Vinyl triflates, which can be prepared from corresponding ketones, are excellent substrates for Stille coupling. lookchem.com

Table 3: Examples of Cross-Coupling Reactions on a Hypothetical Bromo-Substituted Tetrahydroindazole

Substrate Reagent(s) Conditions Product
Bromo-tetrahydro-1H-indazol-7-amine Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C Phenyl-tetrahydro-1H-indazol-7-amine
Bromo-tetrahydro-1H-indazol-7-amine Tributyl(vinyl)tin, PdCl₂(PPh₃)₂ Toluene, 110 °C Vinyl-tetrahydro-1H-indazol-7-amine

Derivatives of this compound bearing ketone or olefinic functionalities can undergo reduction to the corresponding alcohols or saturated systems, respectively.

Reduction of Ketones: A ketone group on the tetrahydroindazole ring can be reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically used in alcoholic solvents like methanol (B129727) or ethanol. organic-chemistry.orgorientjchem.org For more sterically hindered or less reactive ketones, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reducing agent.

Reduction of Olefins: The reduction of a carbon-carbon double bond within the tetrahydroindazole system can be achieved through catalytic hydrogenation. usm.my This typically involves the use of hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). dntb.gov.uarsc.orgnih.govnih.gov The reaction conditions, such as pressure and temperature, can be adjusted to control the reduction.

Table 4: Examples of Reduction Reactions

Substrate Reagent(s) Conditions Product
Oxo-tetrahydro-1H-indazol-7-amine Sodium borohydride Methanol, 0 °C to rt Hydroxy-tetrahydro-1H-indazol-7-amine
Dihydro-1H-indazol-7-amine H₂, 10% Pd/C Ethanol, rt, 1 atm This compound

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The presence of the amino group and the indazole nucleus allows for various cyclization strategies.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines and related fused heterocyclic systems. wikipedia.orgresearchgate.netresearchgate.net While the indazole ring itself is not electron-rich enough to directly participate as the aryl component in a classical Pictet-Spengler reaction, a synthetic sequence can be envisioned where the amino group is first transformed into a β-arylethylamine-like functionality. For example, acylation with a suitably substituted phenylacetic acid, followed by reduction of the resulting amide, would yield a substrate amenable to Pictet-Spengler cyclization with an aldehyde or ketone under acidic conditions to form a new fused ring. ebrary.netnih.gov

Condensation with Dicarbonyl Compounds: The amino group can also participate in condensation reactions with 1,2- or 1,3-dicarbonyl compounds to form new heterocyclic rings fused to the tetrahydroindazole core. For instance, reaction with a β-ketoester could lead to the formation of a fused pyrimidinone ring system.

Table 5: Example of a Fused Cyclization Reaction

Substrate Reagent(s) Conditions Product
N-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine Formaldehyde, Trifluoroacetic acid Dichloromethane, rt Fused tetrahydroisoquinoline derivative

Tautomerism and its Influence on Reactivity

The reactivity of this compound and its derivatives is profoundly influenced by the phenomenon of annular prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms of the indazole core, leading to a dynamic equilibrium between different tautomeric forms. The position of this equilibrium and the intrinsic reactivity of each tautomer are critical factors that dictate the outcomes of chemical transformations.

1H- and 2H-Tetrahydroindazole Tautomeric Considerations

Derivatives of 4,5,6,7-tetrahydro-1H-indazole exist as a mixture of two primary tautomers: the 1H- and 2H-forms. In the 1H-tautomer, the proton is located on the nitrogen atom at position 1 (N1), while in the 2H-tautomer, it resides on the nitrogen at position 2 (N2). The thermodynamic stability of these tautomers is a key consideration, as it determines their relative populations at equilibrium.

For the parent indazole system, the 1H-tautomer is generally the predominant and more stable form. nih.govnih.gov Theoretical calculations have estimated the 1H-tautomer of indazole to be more stable than the 2H-form by approximately 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹). nih.gov This preference is often attributed to the greater aromaticity of the benzenoid structure of the 1H-tautomer compared to the o-quinonoid structure of the 2H-form. researchgate.net

In the case of tetrahydroindazole derivatives, the energy difference between the tautomers can be much smaller and is highly sensitive to the substitution pattern on the ring. mdpi.comnih.gov Computational studies on a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, which serve as close structural analogs, reveal that the relative stability can be inverted by substituents. nih.govresearchgate.net For instance, while ab initio Hartree-Fock calculations predict the 1H-tautomer to be more stable for unsubstituted and 6,6-dimethyl substituted tetrahydroindazolones, the 2H-tautomer is predicted to be more stable for the 3-methyl and 3,6,6-trimethyl derivatives. nih.gov The calculated energy differences, however, are often very small, typically in the range of 1-2 kJ·mol⁻¹. nih.gov

The state of matter and the solvent environment also play a crucial role. In the solid state, crystal packing forces may favor a single tautomer. For example, 3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one exists exclusively as the 2H tautomer in its crystalline form. researchgate.net In solution, however, a dynamic equilibrium between both tautomers is typically observed. researchgate.net For the same compound in a DMSO-d₆ solution, both 1H and 2H forms are present in an approximate 45:55 ratio, respectively. researchgate.net

Table 1: Calculated Relative Stabilities of 1H- and 2H-Tautomers of Tetrahydroindazol-4-one Derivatives (Gas Phase)

Compound (Substitution)MethodMost Stable TautomerEnergy Difference (ΔE, kJ·mol⁻¹)Reference
UnsubstitutedHF/6-31G1H0.8 nih.gov
UnsubstitutedB3LYP/6-31G**2H-1.2 nih.gov
3-MethylHF/6-31G2H-1.9 nih.gov
3-MethylB3LYP/6-31G**2H-2.5 nih.gov
6,6-DimethylHF/6-31G1H0.8 nih.gov
3,6,6-TrimethylHF/6-31G2H-1.7 nih.gov

Note: A negative ΔE indicates the 2H-tautomer is more stable.

Impact on Reaction Pathways and Product Distribution

The existence of a tautomeric equilibrium provides multiple reaction pathways for tetrahydroindazole derivatives. Reactions with electrophiles, such as alkylation or acylation, can potentially occur at either the N1 or N2 position, leading to a mixture of isomeric products. The final product distribution is not necessarily a reflection of the ground-state tautomer population.

This behavior is governed by the Curtin-Hammett principle. nih.govwikipedia.org This principle states that for a reaction involving two rapidly interconverting isomers (the tautomers), the ratio of the products formed from each isomer depends on the difference in the free energies of the transition states leading to each product, not on the relative populations of the isomers at equilibrium. wikipedia.orgias.ac.in Therefore, even if a tautomer is present in a very small amount (i.e., it is less stable), it can be the source of the major product if it is significantly more reactive (i.e., the activation energy for its reaction is lower). wikipedia.orgopenochem.org

The 1H- and 2H-tautomers possess distinct electronic properties and steric environments, leading to different reactivities. For example, the nucleophilicity of the two nitrogen atoms can differ significantly between the tautomers. A reaction may proceed preferentially through the minor, but more reactive, tautomer. If the rate of tautomer interconversion is faster than the rate of the reaction, the equilibrium will shift to replenish the consumed tautomer, ultimately funneling the starting material through the lower-energy reaction pathway. ias.ac.in

For electrophilic substitution reactions, the outcome depends on a delicate balance of factors:

Intrinsic Nucleophilicity: The relative electron density and basicity of the N1 and N2 atoms in each tautomer.

Steric Hindrance: The accessibility of the nitrogen atoms to the incoming electrophile.

Reaction Conditions: The solvent, temperature, and nature of the electrophile can influence both the tautomeric equilibrium and the reaction rates. A polar solvent might stabilize one tautomer over the other, while a bulky electrophile might favor reaction at the less sterically hindered site.

Consequently, by carefully selecting reaction conditions, it is often possible to control the regioselectivity of a reaction and favor the formation of a specific N-substituted isomer. This control is critical in the synthesis of specific derivatives of this compound for various applications.

Table 2: Illustrative Scenarios under the Curtin-Hammett Principle

ScenarioTautomer Equilibrium ([1H] > [2H])Relative ReactivityMajor ProductControlling Factor
Scenario A1H is more stable1H-tautomer reacts fasterProduct from 1HThermodynamic stability and kinetic reactivity align
Scenario B1H is more stable2H-tautomer reacts fasterProduct from 2HKinetic control (reactivity of minor tautomer)
Scenario C[1H] ≈ [2H]1H-tautomer reacts fasterProduct from 1HKinetic control (reactivity difference)

Structural Elucidation and Advanced Analytical Characterization of 4,5,6,7 Tetrahydro 1h Indazol 7 Amine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to determining the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Although experimental spectra for 4,5,6,7-tetrahydro-1H-indazol-7-amine are not present in the reviewed literature, a theoretical analysis predicts the following characteristic signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the tetrahydro-indazole core and the amine group. The protons on the saturated carbocyclic ring (positions 4, 5, and 6) would likely appear as complex multiplets in the upfield region (approx. 1.5-3.0 ppm). The proton at C7, being attached to a carbon bearing an amine group, would resonate at a more downfield shift. The proton on the pyrazole (B372694) ring (C3-H) would appear as a singlet in the aromatic region (approx. 7.0-7.5 ppm). The N-H protons of the indazole and the amine group would typically appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would provide complementary information. It is expected to show seven distinct carbon signals. The four sp³ hybridized carbons of the cyclohexane (B81311) moiety (C4, C5, C6, C7) would appear in the upfield region of the spectrum. The C7 carbon, bonded to the nitrogen atom, would be shifted further downfield compared to the other aliphatic carbons. The sp² carbons of the pyrazole ring (C3, C3a, C7a) would resonate in the downfield region, characteristic of aromatic or unsaturated systems.

Predicted ¹H NMR Chemical Shifts Predicted ¹³C NMR Chemical Shifts
Assignment δ (ppm)
H4, H5, H61.5 - 3.0 (m)
H7~3.5 - 4.0 (m)
C3-H~7.0 - 7.5 (s)
NH₂variable (br s)
Indazole N1-Hvariable (br s)
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

¹⁴N and ¹⁵N NMR: Nitrogen NMR is a more specialized technique that could directly probe the nitrogen environments in the molecule. There are three distinct nitrogen atoms: the two in the indazole ring and one in the primary amine. ¹⁵N NMR, though less sensitive, provides sharper signals and more precise chemical shift information. This analysis could differentiate between the pyrrole-type nitrogen (N1) and the pyridine-type nitrogen (N2) of the indazole ring, as well as the amine nitrogen. However, such data is rarely reported and was not found for this compound.

IR spectroscopy is used to identify the functional groups present in a molecule. An experimental IR spectrum for this compound was not found, but the expected characteristic absorption bands are predictable. The spectrum would be dominated by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 3500 (two bands)
Indazole N-HN-H Stretch3100 - 3300 (broad)
Aliphatic C-HC-H Stretch2850 - 3000
Aromatic C=CC=C Stretch1450 - 1600
Indazole RingC=N Stretch1500 - 1650
Primary Amine (R-NH₂)N-H Bend (Scissoring)1590 - 1650

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering clues about its structure.

MS: In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways would likely include the loss of the amino group (-NH₂) or fragments from the cleavage of the saturated ring.

HRMS: High-resolution mass spectrometry would provide the highly accurate mass of the molecular ion, allowing for the determination of its elemental composition. This is a definitive method for confirming the molecular formula of the compound.

Parameter Value
Molecular FormulaC₇H₁₁N₃
Molecular Weight137.18 g/mol
Monoisotopic Mass137.09530 Da
Expected [M+H]⁺ (for ESI)138.10257 m/z

Stereochemical Characterization

The carbon atom at position 7 (C7) of this compound is a stereocenter, as it is bonded to four different groups (a hydrogen atom, the amino group, and two different carbon atoms within the ring). Consequently, the compound is chiral and exists as a pair of enantiomers, (R)- and (S)-4,5,6,7-tetrahydro-1H-indazol-7-amine.

Since the compound exists as enantiomers, a racemic mixture would be the typical result of a non-stereoselective synthesis. To isolate the individual enantiomers, a process called chiral resolution is necessary. While no specific resolution protocol for this compound is documented in the searched literature, standard methods for resolving chiral amines could be applied.

One common technique is the formation of diastereomeric salts. Reacting the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid) would produce a mixture of two diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Another powerful method is chiral chromatography, using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase. This technique can separate the enantiomers analytically to determine enantiomeric purity (e.g., enantiomeric excess) or preparatively to isolate them.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. To perform this analysis, a single crystal of one of the pure enantiomers (or a salt thereof with a known chiral counter-ion) is required.

No crystal structure for this compound has been deposited in crystallographic databases or published in the reviewed scientific literature nih.govresearchgate.net. If a structure were determined, it would provide precise bond lengths, bond angles, and torsional angles. For a resolved enantiomer, the analysis would unambiguously assign the (R) or (S) configuration at the C7 stereocenter, providing the ultimate proof of its stereochemistry. The analysis of related tetrahydro-indazole derivatives shows that the six-membered ring often adopts a distorted envelope or chair-like conformation nih.gov.

Chromatographic Techniques for Purity and Isomer Separation

The comprehensive analytical characterization of this compound relies on a suite of advanced chromatographic techniques. These methods are indispensable for determining the purity of synthesized batches and for the critical separation of its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes, each offering distinct advantages in the analysis of this cyclic amine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely utilized method for assessing the purity of this compound. This technique separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. phenomenex.comwikipedia.org For a polar compound such as a primary amine, careful selection of the column and mobile phase is crucial for achieving optimal separation from impurities.

A typical RP-HPLC method would employ a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier like acetonitrile or methanol (B129727). pharmaguru.co The buffer helps to control the ionization state of the amine, ensuring consistent retention times and sharp peak shapes. Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to effectively elute both polar and non-polar impurities.

Table 1: Illustrative RP-HPLC Method for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

| Expected Retention Time | ~ 4.5 min |

This table is interactive. Users can sort and filter the data based on the parameters.

Chiral HPLC for Enantiomeric Separation

Given that this compound possesses a chiral center at the 7-position, the separation of its enantiomers is of paramount importance for stereospecific synthesis and characterization. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the definitive method for this purpose. mdpi.comphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently effective in resolving the enantiomers of chiral amines. yakhak.org

The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Normal-phase chromatography, with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is commonly employed for the chiral separation of amines. phenomenex.comresearchgate.net The addition of a small amount of a basic modifier, like diethylamine, can improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support.

Table 2: Representative Chiral HPLC Method for Enantiomer Separation

Parameter Condition
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 5 µL

| Expected Retention Times | Enantiomer 1: ~ 8.2 min, Enantiomer 2: ~ 9.5 min |

This table is interactive. Users can sort and filter the data based on the parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. However, the direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and interactions with the stationary phase. iu.edu

To overcome these issues, derivatization is often employed. This process involves chemically modifying the amine group to create a less polar and more volatile derivative. jfda-online.comnih.gov Common derivatizing agents for primary amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA). iu.edu The resulting derivatives exhibit improved chromatographic behavior, allowing for sensitive detection and identification of impurities based on their mass spectra.

Table 3: GC-MS Parameters for Analysis of Derivatized this compound

Parameter Condition
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-500 amu |

This table is interactive. Users can sort and filter the data based on the parameters.

Computational and Theoretical Investigations of 4,5,6,7 Tetrahydro 1h Indazol 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecule at an electronic level. These methods provide a robust framework for analyzing molecular structure, stability, and properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized, lowest-energy geometry of a molecule. nih.gov For 4,5,6,7-tetrahydro-1H-indazol-7-amine, this involves calculating key bond lengths, bond angles, and dihedral angles.

The resulting geometry reveals a fusion of a quasi-aromatic pyrazole (B372694) ring and a saturated cyclohexane (B81311) ring. The electronic structure, characterized by the distribution of electron density, can be visualized through molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is an indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The molecular electrostatic potential (MEP) map would further identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Table 1: Predicted Geometrical and Electronic Parameters from DFT Calculations Disclaimer: The following data are illustrative, based on typical values for similar heterocyclic systems, as specific published data for this compound is not available.

ParameterPredicted Value
N1-N2 Bond Length (Å)1.375
C7-N (Amine) Bond Length (Å)1.460
N1-N2-C3 Bond Angle (°)108.5
HOMO-LUMO Energy Gap (eV)5.2
Dipole Moment (Debye)2.8

Analysis of Tautomeric Stability and Aromaticity

Indazole derivatives exhibit annular tautomerism, existing as two primary forms: the 1H- and 2H-tautomers, where the hydrogen atom is attached to the N1 or N2 nitrogen, respectively. Computational studies on related tetrahydroindazoles have shown that while the 1H-tautomer is often more stable, the energy difference can be very small, sometimes allowing for the co-existence of both forms in solution. mdpi.com DFT calculations can accurately predict the relative Gibbs free energies of these tautomers, indicating the predominant species under given conditions. nih.govnih.gov

Table 2: Predicted Relative Energies of Tautomers Disclaimer: This data is hypothetical and for illustrative purposes, based on general trends in indazole systems.

TautomerRelative Gibbs Free Energy (kJ/mol)Predicted Aromaticity (HOMA index)
1H-tautomer0.00 (Reference)0.75
2H-tautomer+5.50.72

Molecular Modeling and Simulation

Beyond static quantum calculations, molecular modeling and simulation techniques explore the dynamic behavior and conformational landscape of the molecule.

Conformational Analysis of the Tetrahydroindazole (B12648868) Ring System

The 4,5,6,7-tetrahydro portion of the molecule is a substituted cyclohexane ring, which is not planar and exists in various conformations. The most stable are typically the chair conformations, with boat and twist-boat forms representing higher energy states or transition structures. For this compound, the key question is the orientation of the C7-amino group.

A conformational search using molecular mechanics or DFT can identify the global minimum energy structure. It is generally expected that the most stable conformer will be a chair form where the bulky amino group occupies an equatorial position to minimize steric hindrance (1,3-diaxial interactions). The energy difference between the equatorial and axial conformers can be calculated to determine their relative populations at equilibrium.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers tools to predict how and where a molecule will react. Reactivity descriptors derived from DFT, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic softness indices, can pinpoint specific atoms susceptible to attack.

For this compound, potential reactive sites include:

N1 and N2 atoms: The lone pair electrons on the pyrazole nitrogens make them nucleophilic and likely sites for alkylation or coordination to metals. The relative nucleophilicity of N1 versus N2 would depend on the tautomeric form.

Amine group (-NH2): The nitrogen of the primary amine at the C7 position is also a primary nucleophilic and basic site, readily participating in reactions like acylation, alkylation, or salt formation.

Pyrazole Ring: The π-system of the pyrazole ring could be susceptible to electrophilic substitution, although it is generally less reactive than benzene.

These predictions are invaluable for planning synthetic routes and understanding reaction mechanisms. nih.gov

Ligand-Protein Interaction Modeling for Mechanistic Understanding

The tetrahydroindazole scaffold is a known "privileged structure" in medicinal chemistry, frequently found in compounds designed to interact with biological targets, particularly protein kinases. myskinrecipes.comacs.orgnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govnih.govjocpr.com

In a typical docking simulation, a 3D model of this compound would be placed into the binding site of a target protein. The software then samples numerous positions and conformations, scoring them based on a function that estimates the binding affinity. This modeling can reveal key intermolecular interactions, such as:

Hydrogen Bonds: The N-H groups of the pyrazole ring and the C7-amino group can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. These are often crucial for anchoring a ligand in the protein's active site.

Hydrophobic Interactions: The saturated carbocyclic ring provides a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues.

By modeling these interactions, researchers can understand the structural basis for a compound's biological activity, rationalize structure-activity relationships (SAR), and guide the design of new, more potent and selective analogs. acs.orgekb.eg

Molecular Docking Studies with Specific Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Although specific docking studies for this compound are not available, research on analogous tetrahydroindazole derivatives has demonstrated their potential as inhibitors of various enzymes. A notable example is the investigation of substituted 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amines as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH). acs.orgnih.govacs.org DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway and is a validated target for the treatment of autoimmune diseases and cancer. acs.orgnih.govresearchgate.net

In these studies, various analogues of tetrahydroindazole were synthesized and evaluated for their inhibitory activity against DHODH. acs.org The computational docking of these compounds into the active site of DHODH revealed key structural features that contribute to their potency. acs.orgnih.govacs.org

Similarly, other indazole derivatives have been the subject of molecular docking studies against different biological targets. For instance, N-alkylated indazole derivatives have been docked against renal cancer-related proteins, and 1-trityl-5-azaindazole derivatives have been studied for their interaction with the Murine Double Minutes-2 (MDM2) receptor and the Peripheral Benzodiazepine Receptor (PBR). jocpr.comnih.gov

The table below summarizes findings from molecular docking studies on related tetrahydroindazole and indazole derivatives.

Compound ClassBiological TargetKey Findings
Substituted 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-aminesHuman Dihydroorotate Dehydrogenase (DHODH)Identified as potent inhibitors, with docking studies revealing key interactions within the enzyme's active site. acs.orgnih.govacs.org
N-alkylated indazole derivativesRenal cancer-related protein (PDB: 6FEW)Docking studies identified derivatives with high binding energies, suggesting potential as anti-cancer agents. nih.gov
1-trityl-5-azaindazole derivativesMDM2 receptor, PBRRevealed significant binding interactions with active site amino acids, indicating potential for anti-cancer activity. jocpr.com

Elucidation of Binding Modes and Interaction Specificity

The elucidation of binding modes through computational studies provides a detailed picture of the molecular interactions between a ligand and its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the specificity and affinity of the ligand.

For the tetrahydroindazole-based inhibitors of human DHODH, computational studies have been instrumental in understanding their mechanism of action. acs.orgnih.gov Although the specific interactions for the 7-amino isomer are not known, the binding mode of the 4-amino analogues offers valuable clues. These studies have shown that the tetrahydroindazole scaffold can fit into the binding pocket of DHODH, with specific substituents forming key interactions with amino acid residues in the active site. acs.orgnih.gov

The interaction specificity of these compounds is often dictated by the nature and position of the substituents on the indazole ring. For example, in the case of the 1-trityl-5-azaindazole derivatives, specific substitutions led to a high number of binding interactions with amino acids such as LEU43, GLN109, and LYS140 in the PBR receptor. jocpr.com One particular derivative exhibited a very high bonding interaction with GLN72 and HIS73 in the MDM2 receptor. jocpr.com

The following table details the types of interactions observed for related indazole derivatives with their respective biological targets.

Compound DerivativeBiological TargetObserved Interactions
Substituted 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-aminesHuman DHODHInteractions within the enzyme's binding pocket, crucial for inhibitory activity. acs.orgnih.gov
1-trityl-5-azaindazole derivativesPBRBinding interactions with LEU43, GLN109, ILE141, LYS140, PHE23, and LEU30. jocpr.com
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amineMDM2 receptorHigh bonding interaction with GLN72 and HIS73. jocpr.com

While the direct computational analysis of this compound is pending, the existing research on its isomers and other indazole derivatives strongly suggests that this compound class has significant potential for interacting with various biological targets. Future molecular docking and computational studies on the 7-amino isomer are warranted to explore its specific binding modes and potential as a therapeutic agent.

Applications of 4,5,6,7 Tetrahydro 1h Indazol 7 Amine As a Chemical Scaffold and Building Block

Design and Synthesis of Novel Heterocyclic Systems

The tetrahydroindazole (B12648868) core of 4,5,6,7-tetrahydro-1H-indazol-7-amine is a valuable starting point for the synthesis of more elaborate heterocyclic structures. Medicinal chemists and synthetic organic chemists utilize this scaffold to develop new compounds with potential therapeutic applications.

The amine functionality of this compound is a key handle for the construction of spirocyclic and fused ring systems. Through multi-step synthetic sequences, this primary amine can be transformed into various functional groups that can then participate in cyclization reactions. For instance, the amine can be converted into a ketone, which can then undergo reactions to form spirocycles.

The synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has been described, highlighting the versatility of the indazole core in creating complex polycyclic structures. nih.gov While not directly starting from the 7-amino derivative, this demonstrates the capability of the indazole scaffold to participate in the formation of fused systems. The general principle involves the reaction of a suitably functionalized indazole precursor to build additional rings onto the existing framework.

Table 1: Examples of Fused Ring Systems Derived from Indazole Scaffolds

Resulting Fused SystemSynthetic StrategyReference
Pyridazino[1,2-a]indazoliumReaction of 2-formyl dialkylanilines with hydroxylamine nih.gov
Indolo[1,7-bc] nih.govrsc.orgbenzothiazepinesMulti-step synthesis from substituted anilines researchgate.net

This table is for illustrative purposes and showcases the potential for forming fused rings from indazole-type structures.

The this compound scaffold allows for the introduction of various substituents at multiple positions, leading to the creation of complex multi-substituted derivatives. The amine group can be readily acylated, alkylated, or used in condensation reactions to attach a wide array of side chains and functional groups.

Research has demonstrated the synthesis of novel multi-substituted indazole derivatives from multi-substituted cyclohexanone precursors. jmchemsci.com These methods often involve the reaction of a 1,3-dicarbonyl moiety with hydrazine or its derivatives to form the indazole ring. jmchemsci.com Subsequent modifications can then be made to introduce further complexity. The synthesis of a series of 1H-indazole-3-amine derivatives has also been reported, showcasing the utility of the amino-indazole scaffold in generating diverse molecular structures. nih.gov

Table 2: Synthetic Approaches to Multi-substituted Indazole Derivatives

Starting MaterialKey ReactionResulting DerivativeReference
Multi-substituted cyclohexanonesReaction with hydrazine hydratesMulti-substituted 4,5,6,7-tetrahydro-1H-indazoles jmchemsci.com
5-bromo-2-fluorobenzonitrileSuzuki coupling and subsequent functionalizationMulti-substituted 1H-indazole-3-amines nih.gov

Scaffold Hopping Strategies in Chemical Design

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical entities with similar biological activity to a known active compound but with a different core structure. The indazole ring system, including derivatives of this compound, is frequently employed in such strategies.

A common scaffold hopping approach involves the transformation of an indole core to an indazole framework. nih.govrsc.org This is particularly relevant in the development of kinase inhibitors and other therapeutic agents where the indole ring is a common pharmacophore. The indazole ring is considered a bioisostere of the indole ring, meaning they have similar sizes and electronic properties, which can lead to comparable biological activities. nih.gov This strategy allows for the exploration of new chemical space and the potential to overcome issues associated with the original indole-based compounds, such as poor pharmacokinetic properties or off-target effects. nih.govrsc.org

Bioisosterism is a key concept in drug design where a functional group or moiety is replaced by another with similar physicochemical properties to improve potency, selectivity, or metabolic stability. The indazole nucleus is a well-established bioisostere for other aromatic heterocyclic systems. For example, the indazole ring can be used as a bioisosteric replacement for a benzimidazole or a quinoline. nih.govchimia.ch

In the context of this compound, the amine group and the tetrahydro-fused ring can also be subjected to bioisosteric replacements to fine-tune the properties of the molecule. For instance, the amine group could be replaced with other hydrogen bond donors or acceptors, while the saturated ring could be modified to alter the compound's lipophilicity and conformational flexibility. The strategic application of bioisosteric replacements can lead to the discovery of new drug candidates with improved therapeutic profiles. nih.gov

Precursors in Advanced Organic Synthesis

Beyond its direct use as a scaffold, this compound and related indazole derivatives serve as valuable precursors in more complex, multi-step organic syntheses. The reactivity of both the indazole ring and the amine functionality can be harnessed to construct intricate molecular architectures.

For example, the amine group can be diazotized and subsequently replaced with a variety of other functional groups, opening up a wide range of synthetic possibilities. The indazole ring itself can undergo various transformations, such as N-alkylation or N-arylation, to further diversify the resulting compounds. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine as an important intermediate for the antiviral drug Lenacapavir highlights the role of functionalized indazole amines as key building blocks in the synthesis of complex pharmaceutical agents. chemrxiv.org

Furthermore, indazoles can react with reagents like formaldehyde to form (1H-indazol-1-yl)methanol derivatives, which can serve as intermediates for further synthetic elaborations. nih.govresearchgate.net These examples underscore the importance of the indazole core as a foundational element in the construction of a broad spectrum of organic molecules.

Lack of Specific Research Data Hinders a Detailed Analysis of this compound's Role in Synthetic Chemistry

Despite a thorough search of available scientific literature, detailed research findings specifically focusing on the chemical compound this compound are not presently available. Consequently, a comprehensive article detailing its applications as a chemical scaffold and building block, its role as an intermediate in multi-step organic reactions, and the development of new synthetic methodologies utilizing this specific scaffold cannot be generated at this time.

The broader class of indazole-containing derivatives is well-documented in medicinal chemistry and organic synthesis, with numerous studies highlighting their importance as privileged scaffolds in drug discovery. These compounds are known to exhibit a wide range of biological activities, and various synthetic methods have been developed for the construction of the indazole nucleus. However, information specifically pertaining to the 7-amino substituted tetrahydro-1H-indazole is conspicuously absent from the reviewed literature.

This lack of specific data prevents a detailed discussion on its use as an intermediate, where it could potentially serve as a crucial precursor for the synthesis of more complex molecules. The primary amine group on the tetrahydro-indazole core suggests its utility in a variety of chemical transformations, such as amide bond formation, N-alkylation, and participation in cyclization reactions to form novel heterocyclic systems.

Similarly, without specific examples from research, an exploration of new synthetic methodologies developed around the this compound scaffold is not possible. Such methodologies would likely leverage the unique structural and electronic properties of this compound to create libraries of novel molecules for biological screening.

While the potential applications of this compound can be hypothesized based on the known reactivity of similar structures, a scientifically accurate and detailed article as requested cannot be compiled without direct research evidence. Further investigation and publication of research centered on this compound are required to elucidate its specific roles and applications in organic synthesis.

In Vitro Mechanistic Studies of 4,5,6,7 Tetrahydro 1h Indazol 7 Amine and Its Derivatives in Biological Systems

Molecular Level Interactions with Enzymes

Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been extensively studied for their ability to interact with and inhibit various enzymes critical to cellular function and proliferation. These interactions are fundamental to their observed biological activities.

Investigation of Enzyme Inhibition Mechanisms (e.g., Dihydroorotate (B8406146) Dehydrogenase, Kinases, DNA Gyrase)

Dihydroorotate Dehydrogenase (DHODH): The tetrahydroindazole (B12648868) scaffold has been identified as a promising framework for the development of inhibitors against human dihydroorotate dehydrogenase (DHODH). acs.org DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, making it an attractive target for cancer therapy. Research efforts have focused on optimizing tetrahydroindazole-based compounds to enhance their inhibitory potency against this enzyme. acs.org

Kinases: A significant body of research has explored tetrahydroindazoles as kinase inhibitors, which are crucial regulators of cell cycle progression and signal transduction. researchgate.net

Cyclin-Dependent Kinases (CDKs): Tetrahydroindazole derivatives have been identified as potent inhibitors of CDK2/cyclin complexes. nih.gov Over 50 analogues were synthesized following a high-throughput screen that identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound. nih.gov Certain analogues demonstrated improved binding affinity and inhibitory activity against CDK2 complexed with cyclins A1, E, and O. nih.govnih.gov The parent compound of one series was found to be an ATP-competitive inhibitor. nih.gov Computational analysis suggests these compounds may bind at the CDK2/cyclin E1 interface, a site distinct from the ATP-binding pocket, potentially acting as allosteric inhibitors. researchgate.netnih.gov

c-Src Kinase: Tetrahydroindazolone derivatives have shown modest inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell growth and differentiation. chapman.edu For instance, 4-tertbutylphenyl and 3,4-dichlorophenyl substituted tetrahydroindazolones exhibited IC50 values of 35.1 µM and 50.7 µM, respectively, against c-Src kinase. chapman.edu

Interleukin-2 Inducible T-Cell Kinase (ITK): A series of tetrahydroindazole-containing compounds have been developed as selective ITK inhibitors. acs.org ITK plays a crucial role in T-cell signaling, making it a target for inflammatory disorders. Optimization of this series led to enhanced potency and selectivity. acs.org

DNA Gyrase: While research on direct inhibition of DNA gyrase by 4,5,6,7-tetrahydro-1H-indazol-7-amine is limited, structurally related compounds based on 4,5,6,7-tetrahydrobenzo[d]thiazole scaffolds have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These compounds target the ATP-binding site of the enzymes. nih.gov Optimized analogues in this class show IC50 values in the nanomolar range against Staphylococcus aureus and Escherichia coli enzymes. nih.gov This suggests that the tetrahydro-fused ring system is a viable scaffold for targeting this class of enzymes.

Kinetic and Binding Studies with Purified Enzymes

Kinetic and binding studies have been crucial in elucidating the mechanism of action for tetrahydroindazole derivatives. For CDK2 inhibitors, steady-state kinetic analysis of a parent tetrahydroindazole compound revealed it to be an ATP-competitive inhibitor with a Kᵢ value of 2.3 ± 0.2 μM. nih.gov Further studies on optimized analogues showed a 3-fold improvement in binding affinity for CDK2. nih.govnih.gov The data indicate that these inhibitors preferentially bind to the intact CDK2/cyclin complex over the free CDK2 enzyme. nih.govnih.gov

In the context of DHODH inhibition, X-ray crystallography has provided insights into the binding mode of tetrahydroindazole inhibitors. acs.org Analysis of the crystal structures suggests that the tetrahydro-benzisoxazolyl ring of the inhibitors occupies an inner part of the binding pocket, guiding further structural modifications to improve metabolic stability and potency. acs.org

Cellular Interactions and Pathways (In Vitro)

The enzymatic inhibitory activities of tetrahydroindazole derivatives translate into significant effects at the cellular level, particularly in modulating cell growth and activating specific signaling pathways.

Studies on Cellular Growth Modulation (e.g., Antiproliferative Activity in Cancer Cell Lines)

Derivatives of indazole and tetrahydroindazole have demonstrated notable antiproliferative activity across a range of human cancer cell lines.

One study synthesized a series of 1H-indazole-3-amine derivatives and tested their inhibitory effects against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govnih.gov Compound 6o from this series was particularly effective against the K562 cell line, with an IC50 value of 5.15 µM, while showing significantly lower toxicity towards normal HEK-293 cells (IC50 = 33.2 µM). nih.govnih.govsemanticscholar.org Another indazole derivative, 2f , showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.gov

Tetrahydroindazolone derivatives have also been evaluated for their ability to inhibit cell proliferation. A 3,4-dichlorophenyl derivative inhibited the growth of HT-29 (human colon carcinoma) and SK-OV-3 (human ovarian adenocarcinoma) cells by 62% and 58%, respectively, at a 50 µM concentration. chapman.edu Similarly, certain 2,3-diphenylsubstituted tetrahydroindazolones inhibited HT-29 cell proliferation by 65-72% at the same concentration. chapman.edu Interestingly, three potent CDK2/cyclin complex inhibitors based on the tetrahydroindazole scaffold did not show inhibitory activity against the MCF-7 breast cancer cell line. nih.gov

Compound ClassSpecific DerivativeCancer Cell LineActivityReference
1H-Indazole-3-amineCompound 6oK562 (Chronic Myeloid Leukemia)IC50 = 5.15 µM nih.govnih.gov
1H-Indazole-3-amineCompound 6oHEK-293 (Normal Cell)IC50 = 33.2 µM nih.govnih.gov
IndazoleCompound 2fVariousIC50 = 0.23–1.15 μM nih.gov
Tetrahydroindazolone3,4-Dichlorophenyl derivativeHT-29 (Colon Carcinoma)62% inhibition at 50 µM chapman.edu
Tetrahydroindazolone3,4-Dichlorophenyl derivativeSK-OV-3 (Ovarian Adenocarcinoma)58% inhibition at 50 µM chapman.edu
Tetrahydroindazolone2,3-Diphenyl derivativesHT-29 (Colon Carcinoma)65-72% inhibition at 50 µM chapman.edu

Exploration of Specific Intracellular Targets and Signaling Pathways (e.g., Induction of DNA Damage Markers, Apoptosis Pathways)

The antiproliferative effects of these compounds are often linked to the induction of programmed cell death, or apoptosis.

Studies on the 1H-indazole-3-amine derivative 6o confirmed that it induces apoptosis in K562 cells in a concentration-dependent manner. nih.govsemanticscholar.org When treated with 10, 12, and 14 µM of the compound, the total apoptosis rates were 9.64%, 16.59%, and 37.72%, respectively. semanticscholar.org This apoptotic induction is believed to occur through the inhibition of Bcl-2 family members and the p53/MDM2 pathway. nih.govnih.govsemanticscholar.org

Similarly, the indazole derivative 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, compound 2f decreased the mitochondrial membrane potential and increased the levels of reactive oxygen species (ROS) in 4T1 cells, which are key events in the intrinsic apoptosis pathway. nih.gov

Receptor Ligand Binding and Functional Assays (In Vitro)

Beyond enzyme inhibition, some tetrahydroindazole derivatives have been specifically designed and evaluated as ligands for cellular receptors. A series of potent and selective ligands for the sigma-2 receptor were developed based on a 4,5,6,7-tetrahydro-1H-indazole scaffold. nih.gov This indicates the versatility of the core structure in targeting different classes of proteins. In the development of ITK inhibitors, optimization efforts were successful in reducing off-target receptor binding liabilities, highlighting the tunability of the scaffold for achieving target selectivity. acs.org

Affinity and Selectivity for Specific Receptors (e.g., Sigma-1, Sigma-2, Cannabinoid, Dopamine Receptors)

While comprehensive binding data for the parent compound, this compound, is limited in publicly accessible research, significant progress has been made in understanding the receptor affinity and selectivity of its derivatives, particularly concerning sigma receptors.

A notable area of investigation has been the development of tetrahydroindazole-based ligands for the sigma-2 receptor. nih.gov Structure-activity relationship (SAR) studies were initiated from a lead compound, 5-((4-Fluorobenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (7a) , which displayed moderate activity at both sigma-1 and sigma-2 receptors. nih.gov Through strategic chemical modifications, researchers aimed to enhance the potency and selectivity for the sigma-2 subtype.

A key discovery from these studies was that the introduction of a dibasic amine at the C5 position of the tetrahydroindazole core dramatically improved both potency and selectivity for the sigma-2 receptor. nih.gov This led to the identification of a derivative, referred to as compound 7t , which exhibited a high binding affinity (pKi) of 7.8 for the sigma-2 receptor, while its affinity for the sigma-1 receptor was substantially lower (pKi < 5). nih.gov This demonstrates a significant selective preference of this particular derivative for the sigma-2 receptor.

The broader indazole chemical class, to which this compound belongs, has been investigated for interactions with other central nervous system receptors, including dopamine receptors. However, specific binding affinities for this compound or its closely related derivatives at cannabinoid and dopamine receptors are not extensively detailed in the available scientific literature.

Interactive Table 1: Sigma Receptor Affinity of Selected Tetrahydroindazole Derivatives

Compound Target Receptor pKi
7a Sigma-1 & Sigma-2 Moderate
7t Sigma-2 7.8
7t Sigma-1 < 5

Mechanistic Characterization of Receptor-Ligand Interactions

The understanding of the molecular interactions between 4,5,6,7-tetrahydro-1H-indazole derivatives and their receptors is largely built upon the findings of SAR studies. The progression from the moderately active compound 7a to the highly potent and selective sigma-2 ligand 7t provides crucial insights into the structural requirements for this interaction. nih.gov

The addition of a dibasic amine at the C5 position of the tetrahydroindazole scaffold was identified as the critical modification for enhancing sigma-2 receptor affinity and selectivity. nih.gov This strongly suggests that this basic functional group plays a pivotal role in the binding mechanism, likely through electrostatic or hydrogen-bonding interactions with specific amino acid residues within the sigma-2 receptor's binding site. The substantial increase in selectivity for the sigma-2 over the sigma-1 receptor with this modification highlights the distinct topographies of the binding pockets of these two receptor subtypes.

The synthetic strategies employed, such as late-stage amide formation and reductive amination, facilitated the exploration of a diverse range of chemical substitutions. This systematic approach helped to define the pharmacophore of this class of ligands, where the tetrahydroindazole core serves as a rigid scaffold to correctly orient the key interacting moieties, such as the crucial dibasic amine at the C5 position. A more detailed elucidation of the binding mode at an atomic level would necessitate further studies, including X-ray co-crystallography or advanced computational modeling.

Antimicrobial Mechanism Research (In Vitro)

In addition to their neurological receptor activity, compounds based on the indazole scaffold have been explored for their potential as antimicrobial agents.

Investigation of Interaction with Microbial Targets

While the specific microbial targets of this compound remain to be fully elucidated, research on analogous tetrahydroindazole compounds has pointed to potential mechanisms of antimicrobial action. One proposed mechanism is the inhibition of bacterial type II topoisomerases. These enzymes, which include DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication, transcription, and repair. Their inhibition is a validated strategy for antibacterial drug development.

Molecular docking studies performed on some substituted 4,5,6,7-tetrahydro-1H-indazole derivatives have lent support to this hypothesis. These computational models have shown that the tetrahydroindazole scaffold can favorably interact with the active site of bacterial DNA gyrase. This suggests that these compounds may function by interfering with the enzyme's ability to manage DNA supercoiling, ultimately leading to bacterial cell death.

Studies on Growth Inhibition in Microbial Cultures

Although there is a lack of specific data on the microbial growth-inhibiting properties of this compound, studies on its derivatives have demonstrated promising antibacterial activity. For instance, a series of novel derivatives of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one have been synthesized and tested against various bacterial strains.

Several of these compounds showed good to moderate activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. These findings indicate that the 4,5,6,7-tetrahydro-1H-indazole framework is a viable scaffold for the design and development of new antimicrobial agents. The broader family of indazole-containing compounds is recognized for its diverse biological activities, including antibacterial and antifungal effects.

Q & A

Q. What are the common synthetic routes for 4,5,6,7-tetrahydro-1H-indazol-7-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step pathways, such as cyclization of substituted hydrazines with cyclic ketones or alkylation of indazole precursors. For example, a route analogous to 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves cyclocondensation of hydrazine derivatives with cyclohexenone intermediates, followed by amine functionalization . Key intermediates are characterized using 1^1H NMR and 13^13C NMR to confirm regiochemistry, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What spectroscopic methods are used to confirm the structure of this compound derivatives?

Methodological Answer:

  • 1^1H NMR : Identifies proton environments (e.g., amine protons at δ 1.5–2.5 ppm and aromatic protons in the indazole core at δ 6.5–7.5 ppm).
  • 13^13C NMR : Confirms carbon skeleton, distinguishing between sp3^3 (tetrahydro ring) and sp2^2 (aromatic) carbons.
  • HRMS/ESI-MS : Validates molecular formula with <5 ppm mass accuracy.
  • IR Spectroscopy : Detects N-H stretches (~3300 cm1^{-1}) and aromatic C=C bonds (~1600 cm1^{-1}) .

Q. What are the key physicochemical properties of this compound relevant to drug design?

Methodological Answer:

  • Solubility : Assessed using phosphate buffer (pH 7.4) with UV-Vis spectroscopy at λ = 254 nm.
  • Lipophilicity (LogP) : Determined via shake-flask method or computational tools like SwissADME (e.g., LogP ~2.1 for analogs) .
  • Metabolic Stability : Evaluated using liver microsome assays (e.g., human/rat microsomes) to measure half-life (t1/2_{1/2}) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution in alkylation steps .
  • Catalysts : Use Pd/C or Raney Ni for hydrogenation of nitro intermediates to amines (yields up to 85%) .
  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation).
  • Purification : Employ gradient column chromatography (e.g., EtOAc/hexane 10–50%) or recrystallization from ethanol .

Q. How can contradictions in biological activity data between tetrahydroindazole derivatives be resolved?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 3-phenyl vs. N-methyl derivatives) to identify critical substituents .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, IC50_{50} protocols).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like dihydroorotate dehydrogenase (DHODH) .

Q. What computational approaches predict the drug-likeness of this compound analogs?

Methodological Answer:

  • SwissADME : Predicts bioavailability (Lipinski’s Rule of Five), highlighting analogs with optimal LogP (2–3) and molecular weight (<500 g/mol) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS).
  • ADMET Prediction : Tools like ADMETlab 2.0 estimate toxicity (e.g., hERG inhibition) and metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.